Jasnervoside C

Anti-inflammatory Cytokine Inhibition Microglia

Jasnervoside C (CAS: 1622337-36-3) is a caffeoyl phenylpropanoid glycoside, a specific type of secoiridoid, isolated from the stems of *Jasminum nervosum* (Oleaceae). It is characterized by a complex molecular structure (C45H60O21, MW 936.95) featuring multiple glycosidic linkages and phenolic groups.

Molecular Formula C45H60O21
Molecular Weight 936.9 g/mol
Cat. No. B13440145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJasnervoside C
Molecular FormulaC45H60O21
Molecular Weight936.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)C)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C45H60O21/c1-6-45(5,58)16-7-8-21(2)41(57)65-39-33(52)23(4)61-43(36(39)55)60-20-30-38(64-31(50)14-11-24-9-12-26(46)28(48)18-24)40(66-44-35(54)34(53)32(51)22(3)62-44)37(56)42(63-30)59-17-15-25-10-13-27(47)29(49)19-25/h6,8-14,18-19,22-23,30,32-40,42-44,46-49,51-56,58H,1,7,15-17,20H2,2-5H3/b14-11+,21-8+/t22-,23-,30+,32-,33-,34+,35+,36+,37+,38+,39+,40+,42+,43+,44-,45-/m0/s1
InChIKeyKTIKMYBMAISULD-HTOWKXNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jasnervoside C: A Secoiridoid Glycoside Sourcing Guide for Targeted Anti-Inflammatory Research


Jasnervoside C (CAS: 1622337-36-3) is a caffeoyl phenylpropanoid glycoside, a specific type of secoiridoid, isolated from the stems of *Jasminum nervosum* (Oleaceae) [1][2]. It is characterized by a complex molecular structure (C45H60O21, MW 936.95) featuring multiple glycosidic linkages and phenolic groups . As a natural product, its use is strictly limited to research and development (R&D) and it is not intended for diagnostic or therapeutic applications .

Procurement Risk for Jasnervoside C: Why General 'Secoiridoid' or 'Anti-Inflammatory' Compound Selections Are Inadequate


Substituting Jasnervoside C with a broader category of 'secoiridoid glycosides' or even close analogs from the same *Jasminum nervosum* extract presents a significant risk of experimental failure. Evidence from a head-to-head study of eight jasnervosides (A-H) demonstrates that even minor structural variations within this class lead to a divergent and specific biological profile [1]. While certain analogs (Jasnervosides A, B, D, G) are potent antioxidants, Jasnervoside C (compound 3) is distinct for its selective anti-inflammatory activity without significant antioxidant or cytotoxic effects [1]. A generic or cheaper alternative would likely exhibit a confounding mix of these other bioactivities, invalidating the specific mechanistic hypotheses that Jasnervoside C is uniquely suited to address.

Quantitative Differentiation of Jasnervoside C Against Closest Analogs: A Data-Driven Selection Guide


Selective Anti-Inflammatory Activity vs. Jasnervoside A (No Cytokine Suppression)

In a direct head-to-head comparison of eight novel jasnervosides isolated from the same plant source, Jasnervoside C (compound 3) demonstrated a distinct and selective anti-inflammatory profile [1]. It significantly suppressed the production of pro-inflammatory cytokines TNF-α and IL-1β in LPS-stimulated BV2 microglial cells [1]. This activity was not shared by all structural analogs; for instance, Jasnervoside A (compound 1) failed to show significant activity in this assay, highlighting that the anti-inflammatory effect is not a class-wide property but specific to the structural features of Jasnervoside C [1].

Anti-inflammatory Cytokine Inhibition Microglia

Lack of Potent Antioxidant Activity vs. Jasnervosides A, B, D, and G (DPPH Scavengers)

The same head-to-head study evaluated all eight jasnervosides for their antioxidant potential using the DPPH radical scavenging assay [1]. The results provide a clear, quantitative benchmark for differentiation. While four other jasnervosides (A, B, D, and G) displayed 'potent antioxidant activities' with reported IC50 values ranging from 0.09 to 1.21 μg/mL [2], Jasnervoside C (compound 3) was not among the compounds highlighted for this property [1]. This absence of potent antioxidant activity is a defining feature that contrasts it sharply with its most active analogs.

Antioxidant Activity Free Radical Scavenging DPPH Assay

Absence of Cytotoxicity vs. Verbascoside (Known Cytotoxic Phenylethanoid)

A critical parameter for an in vitro probe or potential therapeutic lead is its lack of inherent cytotoxicity, which can confound results from activity assays. In a direct evaluation against three human cancer cell lines (A-549 lung carcinoma, Bel-7402 hepatocellular carcinoma, and HCT-8 colon adenocarcinoma), Jasnervoside C and the other novel jasnervosides (1-5, 10-12) displayed no significant cytotoxic activity [1]. This contrasts with other known compounds in the same study, such as the structurally related verbascoside, which is known for its cytotoxic properties in various cancer models [2].

Cytotoxicity Safety Profile Cancer Cell Lines

Optimal Use Cases for Jasnervoside C Based on Validated Differentiation Evidence


Investigating Anti-Inflammatory Mechanisms in Neuroinflammation Models

Given its demonstrated ability to suppress TNF-α and IL-1β production in BV2 microglial cells [1], Jasnervoside C is optimally suited for use as a tool compound in neuroinflammation research. Its selective activity allows for the study of pathways related to microglial activation and cytokine signaling without the confounding variables of strong direct antioxidant activity or inherent cytotoxicity [1]. This makes it a superior choice over Jasnervoside A or B for studies focused purely on the anti-inflammatory axis of neurodegenerative disease models.

Serving as a Negative Control in Antioxidant Mechanism Studies

The evidence that Jasnervoside C lacks the potent DPPH radical scavenging activity seen in its analogs (Jasnervosides A, B, D, G) [1] positions it as a valuable negative control or baseline comparator [2]. In studies designed to isolate and validate the antioxidant effects of other compounds from *Jasminum nervosum* or similar sources, Jasnervoside C can be used to demonstrate that observed effects are due to the specific structural features of the antioxidant compounds and are not a general property of the chemical class.

Chemical Biology Studies for Target Identification and Deconvolution

The well-defined, narrow biological profile of Jasnervoside C—anti-inflammatory without antioxidant or cytotoxic activity [1]—makes it an excellent candidate for chemical biology applications such as affinity chromatography or photoaffinity labeling to identify its cellular target(s). The absence of secondary bioactivities increases the probability that any identified binding partners are specifically relevant to its anti-inflammatory mechanism, thereby reducing false positives from targets related to oxidative stress or cell death pathways.

Structure-Activity Relationship (SAR) Studies on Secoiridoid Glycosides

The side-by-side comparison of Jasnervoside C with its close structural analogs (Jasnervosides A-H) from the same publication [1] provides a unique foundation for SAR studies. Procuring Jasnervoside C along with, for example, Jasnervoside A (lacks anti-inflammatory activity) and Jasnervoside B (has both activities) allows research teams to systematically correlate the subtle structural differences in their glycosylation and phenolic ester patterns with the resulting shift from a purely antioxidant, to a dual, to a purely anti-inflammatory phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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